molecular formula C10H17NO4 B3228367 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate CAS No. 126291-63-2

1-Ethyl 3-methyl piperidine-1,3-dicarboxylate

Cat. No. B3228367
CAS RN: 126291-63-2
M. Wt: 215.25 g/mol
InChI Key: LELILEJUDBAGQZ-UHFFFAOYSA-N
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Description

EMDP is a piperidine derivative that has a unique chemical structure, which makes it an attractive target for researchers. It was first synthesized in 1958 by a group of scientists at the University of Illinois, and since then, it has been extensively studied for its potential applications in various fields. EMDP has shown promising results in preclinical studies, and it is believed to have a wide range of therapeutic applications.

Mechanism of Action

The exact mechanism of action of EMDP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. EMDP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EMDP has been shown to have a range of biochemical and physiological effects. In preclinical studies, EMDP has been shown to reduce pain and inflammation, improve mood, and reduce anxiety. EMDP has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMDP is its relatively simple synthesis method, which makes it easily accessible to researchers. EMDP has also been shown to have a wide range of potential applications, which makes it a promising target for further research. However, there are some limitations to using EMDP in lab experiments. For example, the exact mechanism of action of EMDP is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, EMDP has not yet been extensively tested in clinical trials, which makes it difficult to determine its safety and efficacy.

Future Directions

There are many potential future directions for research on EMDP. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent, particularly in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of EMDP and to determine its safety and efficacy in clinical trials. Overall, EMDP is a promising compound that has the potential to have a significant impact in various fields, and further research is needed to fully explore its potential applications.

Scientific Research Applications

EMDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, EMDP has been investigated for its potential as an analgesic and anti-inflammatory agent. In pharmacology, EMDP has been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent. In neuroscience, EMDP has been investigated for its potential as a neuroprotective agent.

properties

IUPAC Name

1-O-ethyl 3-O-methyl piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-15-10(13)11-6-4-5-8(7-11)9(12)14-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELILEJUDBAGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662911
Record name 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl 3-methyl piperidine-1,3-dicarboxylate

CAS RN

126291-63-2
Record name 1-Ethyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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